1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-
Overview
Description
Cytochalasin D is a member of the cytochalasins, a group of fungal metabolites known for their ability to disrupt actin filament networks in eukaryotic cells. It is an alkaloid produced by molds such as Helminthosporium. Cytochalasin D is a potent inhibitor of actin polymerization, making it a valuable tool in cell biology and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytochalasin D can be synthesized using bioinspired strategies. One of the key steps in its synthesis involves an intramolecular Diels-Alder reaction to form the eleven-membered ring . The synthetic route typically includes the following steps:
- Formation of the isoindolone core.
- Introduction of the macrocyclic ring through an intramolecular Diels-Alder reaction.
- Functionalization of the macrocyclic ring to introduce the necessary substituents.
Industrial Production Methods
Industrial production of cytochalasin D involves the cultivation of molds such as Zygosporium masonii. The compound is extracted from mold mattes and purified using preparative thin layer chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Cytochalasin D undergoes various chemical reactions, including:
Oxidation: Cytochalasin D can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the macrocyclic ring.
Substitution: Substitution reactions can introduce different substituents on the isoindolone core or the macrocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cytochalasin D, which can have different biological activities and properties .
Scientific Research Applications
Cytochalasin D has a wide range of scientific research applications:
Cell Biology: It is used to study the dynamics of actin filaments and their role in cell motility, division, and morphology.
Cancer Research: Cytochalasin D is used to investigate the behavior of cancer cells, particularly their migration and invasion.
Drug Screening: The compound is employed in high-throughput drug screening assays to identify potential inhibitors of actin polymerization.
Infection Research: Cytochalasin D is used to study the role of the actin cytoskeleton in host-pathogen interactions.
Mechanism of Action
Cytochalasin D exerts its effects by binding to the barbed ends of actin filaments, preventing the addition of new actin monomers. This inhibition of actin polymerization disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and division . Additionally, cytochalasin D activates p53-dependent pathways, causing cell cycle arrest at the G1-S transition .
Comparison with Similar Compounds
Similar Compounds
Cytochalasin B: Another member of the cytochalasins, known for its ability to inhibit glucose transport in cells.
Latrunculin B: A marine toxin that also disrupts actin polymerization but through a different mechanism.
Phalloidin: A toxin from the Amanita phalloides mushroom that stabilizes actin filaments rather than inhibiting their polymerization.
Uniqueness of Cytochalasin D
Cytochalasin D is unique among the cytochalasins due to its specific binding to the barbed ends of actin filaments and its potent inhibitory effects on actin polymerization. This makes it a valuable tool for studying actin dynamics and cellular processes dependent on the actin cytoskeleton .
Properties
IUPAC Name |
[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9-,15-14-/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRWUKZFQQKKV-IRESTULGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C\[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Cytochalasin D | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4637 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/, IN THE EARLY STAGE OF CYTOLOGICAL RESEARCH USING CYTOCHALASINS THE MODE OF ACTION OF THE COMPOUNDS WAS EXPLAINED AS DIRECT DISRUPTION OF MICROFILAMENTS INTERFERRING WITH CONTRACTILE MOVEMENTS OF THE MAMMALIAN CELLS. FURTHER STUDY, ESPECIALLY THE OBSERVATION OF THEIR EFFECTS ON THE TRANSPORT OF A NUMBER OF SUBSTANCES INTO THE CELLS, REVEALED A MORE COMPLEX MODE OF ACTION. IT IS CLEAR THAT THE NATURE OF THE BINDING BETWEEN THE CYTOCHALASINS & ACTIVE SITES IS NOT COVALENT BECAUSE OF THE RAPID REVERSIBILITY OF THE ACTION. /CYTOCHALASINS/, THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE., CYTOCHALASIN D DID NOT PREVENT ATTACHMENT BUT DID PREVENT ENTRY OF TOXOPLASMA GONDII INTO PERITONEAL MACROPHAGES AND BLADDER TUMOR 4934 CELLS., For more Mechanism of Action (Complete) data for CYTOCHALASIN D (9 total), please visit the HSDB record page. | |
Details | RYNING FW, REMINGTON JS; EFFECT OF CYTOCHALASIN D ON TOXOPLASMA GONDII CELL ENTRY; INFECT IMMUN 20(3) 739 (1978) | |
Record name | CYTOCHALASIN D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ACETONE-PETROLEUM ETHER | |
CAS No. |
22144-77-0 | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYTOCHALASIN D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C | |
Details | Cole, R. J. and R. H. Cox. Handbook of Toxic Fungal Metabolites. New York: Academic Press, Inc., 1981., p. 299 | |
Record name | CYTOCHALASIN D | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Cole, R. J. and R. H. Cox. Handbook of Toxic Fungal Metabolites. New York: Academic Press, Inc., 1981., p. 299 | |
Record name | CYTOCHALASIN D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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